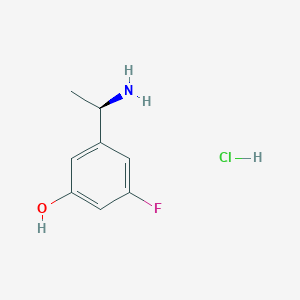

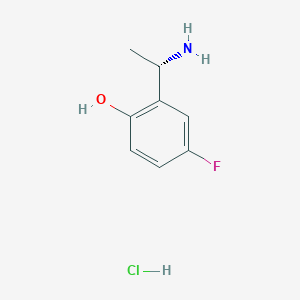

(S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Antibacterial Applications

Research involving fluorine-containing compounds, such as 4-fluorophenyl groups, has demonstrated potential in the development of new antibacterial agents. For example, compounds synthesized with 4-fluorophenyl groups have been evaluated for their antibacterial activities, showing promising activity at low concentrations. This suggests the potential utility of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride in the synthesis of molecules with antibacterial properties (Holla, Bhat, & Shetty, 2003).

Radiopharmaceutical Synthesis

Another application is in the synthesis of radiopharmaceuticals. For instance, 4-[18F]Fluorophenol derivatives, which are structurally similar, are utilized as synthons in the production of complex radiopharmaceuticals. The methods developed for no-carrier-added (n.c.a.) [18F]fluorophenol, for example, underline the importance of fluorophenol derivatives in medical imaging technologies, indicating potential research applications for this compound in developing new diagnostic tools (Ross, Ermert, & Coenen, 2011).

Environmental Bioremediation

Furthermore, fluorophenols, including derivatives similar to this compound, have been studied for environmental bioremediation applications. The glycosylation of fluorophenols by marine microalgae, transforming them into less harmful derivatives, showcases the potential for this compound to be used in strategies aimed at mitigating environmental pollution caused by fluorinated organic compounds (Shimoda & Hamada, 2010).

Advanced Material Synthesis

Additionally, fluorophenol derivatives are key intermediates in the synthesis of high-performance polymers with exceptional solubility and thermal properties. These materials find applications in engineering plastics and membrane materials, hinting at the relevance of this compound in the development of advanced materials with tailored properties for specific industrial applications (Xiao, Wang, Jin, Jian, & Peng, 2003).

Mechanism of Action

Mode of Action

The mode of action of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride involves a series of biochemical reactions. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The compound is involved in the ω-transaminase reaction mechanism . This mechanism is part of the broader transamination process, which is crucial for the biosynthesis of amino acids by transamination of the corresponding keto acids . The compound’s interaction with its targets can affect these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . The ketone product is kinetically favored in the studied half-transamination reaction . The molecular and cellular effects of the compound’s action depend on the specific targets and pathways involved.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRCWFPNVNFGW-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)